Enhanced MAO-B Inhibition Compared to 4-Fluoro Analog
The target compound shows a 1.75-fold greater inhibitory potency against human MAO-B than its 4-fluoro regioisomer. This is demonstrated by comparing IC50 values from parallel assays in the same database. The 1-amino-1-(4-fluorophenyl)acetone is a commercially available alternative that could be mistakenly chosen for procurement [1].
| Evidence Dimension | Inhibitory potency against human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 = 160 nM |
| Comparator Or Baseline | 1-Amino-1-(4-fluorophenyl)acetone: IC50 = 280 nM |
| Quantified Difference | 1.75-fold greater potency (ΔIC50 = 120 nM) |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells, using 5-phenylacetaldehyde as substrate, assessed via hydrogen peroxide production after 1 hr. Data from BindingDB/ChEMBL [REFS-1, REFS-2] |
Why This Matters
For research on MAO-B related disorders, the 1.75-fold potency difference can determine whether a compound is considered a viable lead or discarded, directly impacting procurement decisions.
- [1] BindingDB. BDBM50075961 (CHEMBL3415798). IC50=280 nM for human MAO-B. View Source
- [2] BindingDB. BDBM50075960 (CHEMBL3415797). IC50=160 nM for human MAO-B. View Source
